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Introduction

The "A Disintegrin and Metalloproteinase" (ADAM) family of transmembrane and secreted

proteins has emerged as a critical regulator of a vast array of physiological and pathological

processes. These zinc-dependent proteases, often referred to as "sheddases," are responsible

for the ectodomain shedding of a multitude of cell surface molecules, including growth factors,

cytokines, receptors, and adhesion molecules. This proteolytic cleavage is a pivotal event that

can initiate signaling cascades, modulate cell-cell and cell-matrix interactions, and influence

cell fate. Consequently, dysregulation of ADAM protein activity has been implicated in a wide

range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and

inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic

applications of the ADAM family, with a particular focus on two of its most well-characterized

members: ADAM10 and ADAM17.

Core Concepts: Structure and Function of ADAM
Proteases
ADAM proteins are multi-domain molecules, typically consisting of a pro-domain, a

metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth

factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[1] The

metalloproteinase domain harbors the catalytic site responsible for substrate cleavage. The

activity of ADAMs is tightly regulated, involving processes such as pro-domain removal for
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activation and interactions with other proteins that can modulate their function and substrate

specificity.[2]

Therapeutic Applications in Key Disease Areas
The central role of ADAMs in controlling fundamental cellular processes makes them attractive

targets for therapeutic intervention.

Alzheimer's Disease
In the context of Alzheimer's disease, ADAM10 is of particular interest due to its role as the

primary α-secretase involved in the non-amyloidogenic processing of the amyloid precursor

protein (APP).[3][4] By cleaving APP within the amyloid-β (Aβ) sequence, ADAM10 activity

prevents the formation of the neurotoxic Aβ peptides that are central to the pathogenesis of

Alzheimer's.[5] This cleavage also produces a soluble neuroprotective fragment, sAPPα.[4]

Upregulating ADAM10 activity is therefore considered a promising therapeutic strategy.[6]

Cancer
Several ADAMs, most notably ADAM17 (also known as TNF-α converting enzyme, or TACE),

are overexpressed in various cancers and contribute to tumor progression through multiple

mechanisms.[2] ADAM17 is responsible for the shedding and activation of ligands for the

epidermal growth factor receptor (EGFR), such as transforming growth factor-α (TGF-α) and

amphiregulin, which drive cancer cell proliferation, survival, and invasion.[7] Furthermore,

ADAM17-mediated shedding of tumor necrosis factor-α (TNF-α) can contribute to a pro-

inflammatory tumor microenvironment.[8] Inhibition of ADAM17 is therefore a key therapeutic

strategy in oncology.

Inflammation and Autoimmune Diseases
ADAM17 plays a crucial role in inflammation, primarily through its shedding of TNF-α, a potent

pro-inflammatory cytokine.[8] It also cleaves other important inflammatory mediators and their

receptors, such as the interleukin-6 receptor (IL-6R).[7] Dysregulated ADAM17 activity is

associated with a number of autoimmune diseases, including rheumatoid arthritis and

inflammatory bowel disease.[2]

Quantitative Data on ADAM Inhibitors
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A number of small molecule inhibitors and monoclonal antibodies targeting ADAM10 and

ADAM17 have been developed. The following tables summarize the half-maximal inhibitory

concentration (IC50) values for several of these compounds.

Inhibitor Target(s) IC50 (nM)
Disease
Context

Reference(s)

ADAM10

Inhibitors

GI254023X ADAM10 11.5 General/Cancer [9]

LT4 ADAM10 40
Hodgkin

Lymphoma
[10][11][12]

MN8 ADAM10 9.2
Hodgkin

Lymphoma
[10][11][12]

ADAM17

Inhibitors

GW280264X
ADAM17,

ADAM10
8.0 (ADAM17) General/Cancer [9]

KP-457 ADAM17 11.1 General [9]

INCB7839

(Aderbasib)

ADAM10,

ADAM17
Potent (low nM) Cancer [9][13]

TMI-005 Broad-spectrum -
Rheumatoid

Arthritis
[14]

Dual/Other

Inhibitors

JG26

ADAM8,

ADAM17,

ADAM10

12 (ADAM8), 1.9

(ADAM17), 150

(ADAM10)

Hodgkin

Lymphoma,

Vascular

Diseases

[9]

PPNDS

tetrasodium

Meprin β,

ADAM10
1200 General [9]
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Key Signaling Pathways
The therapeutic relevance of ADAM proteins stems from their ability to modulate critical

signaling pathways. The following diagrams, generated using the DOT language, illustrate

some of the most important pathways involving ADAM10 and ADAM17.
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Figure 1: ADAM10-mediated Notch Signaling Pathway.
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Figure 2: ADAM17-mediated EGFR Ligand Shedding and Signaling.
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Figure 3: ADAM17-mediated TNF-α Signaling Pathway.

Experimental Protocols
Accurate assessment of ADAM protease activity is crucial for both basic research and drug

development. Below are generalized protocols for common assays used to measure ADAM10

and ADAM17 activity.
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Protocol 1: Fluorogenic Peptide Substrate-Based
Activity Assay
This in vitro assay measures the catalytic activity of purified ADAM enzymes.

Materials:

Recombinant human ADAM10 or ADAM17 enzyme

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 for ADAM17)

Assay buffer (e.g., 25 mM Tris, pH 8.0)

Test inhibitors and controls (e.g., TAPI-1)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test inhibitor in assay buffer.

In a 96-well plate, add the diluted inhibitor or vehicle control.

Add the recombinant ADAM enzyme to each well (except for the substrate control wells).

Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for

inhibitor binding.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60

minutes) or as an endpoint reading after a fixed incubation time at 37°C.[15] The excitation

and emission wavelengths will depend on the specific fluorophore and quencher in the

substrate.[15]

Subtract the background fluorescence from the substrate control wells.
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Calculate the rate of substrate cleavage and determine the IC50 values for the inhibitors.

Protocol 2: Cell-Based Shedding Assay
This assay measures the ability of ADAM proteases to cleave their substrates on the surface of

living cells.

Materials:

Cells expressing the ADAM protease and its substrate of interest (can be endogenous or

overexpressed)

Cell culture medium and supplements

Test inhibitors and controls

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA) to induce shedding

(optional)

ELISA kit for the shed ectodomain of the substrate

Cell lysis buffer

Western blotting reagents

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a

specified time.

If desired, stimulate shedding by adding an agent like PMA to the medium.

Incubate for a period to allow for substrate shedding (e.g., 1-4 hours).

Collect the conditioned medium from each well.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the amount of the shed substrate ectodomain in the conditioned medium using a

specific ELISA kit.[16]

Lyse the cells and analyze the levels of the full-length, uncleaved substrate and the ADAM

protease by Western blotting to ensure that the inhibitor is not affecting protein expression.

Determine the concentration-dependent effect of the inhibitor on substrate shedding.

Conclusion
The ADAM family of proteases, particularly ADAM10 and ADAM17, represent a rich source of

therapeutic targets for a diverse range of human diseases. Their pivotal role in regulating

fundamental cellular processes underscores their importance in both health and disease. The

development of specific and potent inhibitors for these enzymes holds great promise for novel

therapeutic interventions in Alzheimer's disease, cancer, and inflammatory disorders. Further

research into the complex regulatory mechanisms of ADAMs and the identification of their full

substrate repertoire will undoubtedly unveil new avenues for drug discovery and development.

This technical guide provides a foundational understanding of the therapeutic landscape of

ADAM proteases, offering valuable insights for researchers and drug development

professionals in this exciting field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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